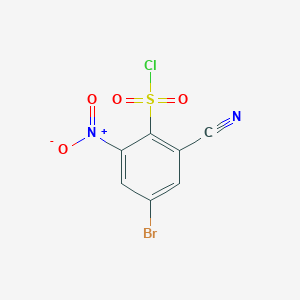![molecular formula C12H12N2O B1410558 [3-(5-Aminopyridin-2-yl)phenyl]methanol CAS No. 1255638-61-9](/img/structure/B1410558.png)
[3-(5-Aminopyridin-2-yl)phenyl]methanol
Übersicht
Beschreibung
“[3-(5-Aminopyridin-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is also known as 3-(5-Amino-2-pyridinyl)benzenemethanol .
Synthesis Analysis
The synthesis of aminopyridine derivatives, such as “this compound”, has been studied extensively . Aminopyridines are among the classes of heterocyclic compounds that have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a benzene ring via a methanol group . The pyridine ring contains an amino group at the 5th position .Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
The title compound [5-Amino-1-benzoyl-3-methylpyrazole] has been studied for its molecular interaction properties. It forms complex sheets built from various hydrogen bonds, demonstrating its potential in molecular interaction studies (Quiroga et al., 2010).
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural analysis of compounds related to [3-(5-Aminopyridin-2-yl)phenyl]methanol:
- Furan-2-yl(phenyl)methanol derivatives have been synthesized using the aza-Piancatelli rearrangement, indicating a method for producing complex molecular structures involving the this compound framework (Reddy et al., 2012).
- The synthesis of compounds like (4S-Phenylpyrrolidin-2R-yl)methanol has been achieved via the double reduction of cyclic sulfonamide precursors, which provides insights into complex molecular synthesis related to this compound (Evans, 2007).
- Phosphomolybdic acid has been used as a catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, showing the catalytic potential in reactions involving similar compounds (Reddy et al., 2012).
Catalytic and Biological Activities
Various studies highlight the catalytic and biological activities of compounds structurally related to this compound:
- A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been prepared and shown to catalyze the Huisgen 1,3-dipolar cycloaddition efficiently, suggesting the potential of related compounds in catalysis (Ozcubukcu et al., 2009).
- Novel N-phenylpyrazolyl aryl methanones derivatives have been synthesized, showing favorable herbicidal and insecticidal activities, indicating the biological potential of compounds in this category (Wang et al., 2015).
Eigenschaften
IUPAC Name |
[3-(5-aminopyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZSYTWWIMAJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B1410497.png)

